tert-Butyl 2-(2,6-dibromophenyl)acetate
Description
tert-Butyl 2-(2,6-dibromophenyl)acetate is a brominated aromatic ester characterized by a tert-butyl ester group attached to a phenyl ring substituted with bromine atoms at the 2 and 6 positions. This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing and steric effects of the bromine substituents, which influence reactivity, stability, and intermolecular interactions. For example, tert-butyl bromoacetate is commonly reacted with phenolic derivatives under basic conditions (e.g., potassium carbonate in dichloromethane/dimethylformamide) to form esters .
Properties
Molecular Formula |
C12H14Br2O2 |
|---|---|
Molecular Weight |
350.05 g/mol |
IUPAC Name |
tert-butyl 2-(2,6-dibromophenyl)acetate |
InChI |
InChI=1S/C12H14Br2O2/c1-12(2,3)16-11(15)7-8-9(13)5-4-6-10(8)14/h4-6H,7H2,1-3H3 |
InChI Key |
XIRXVBMPHRFMON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=C(C=CC=C1Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2,6-dibromophenyl)acetate typically involves the esterification of 2-(2,6-dibromophenyl)acetic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of eco-friendly catalysts and solvents is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(2,6-dibromophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Major Products
Substitution: Products include azido or thiol-substituted phenyl acetates.
Reduction: The major product is 2-(2,6-dibromophenyl)ethanol.
Oxidation: Products include 2,6-dibromoquinone derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl 2-(2,6-dibromophenyl)acetate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties, making it a subject of interest for drug discovery and development.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials. Its incorporation into polymer backbones can impart desirable properties such as increased thermal stability and flame retardancy.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2,6-dibromophenyl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its brominated phenyl group may interact with enzyme active sites, altering their activity and affecting cellular processes.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | log P (Estimated) | Substituents |
|---|---|---|---|
| This compound | 368.06 | ~3.5 | 2,6-dibromo |
| tert-Butyl 2-(4-aminophenyl)acetate | 207.27 | 1.72 | 4-amino |
| Ethyl 2-(3-aminophenyl)acetate | 191.22 | 1.35 | 3-amino |
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